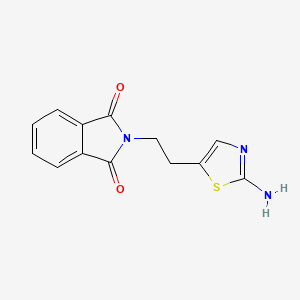

2-(2-(2-氨基噻唑-5-基)乙基)异吲哚啉-1,3-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2-(2-Aminothiazol-5-yl)ethyl)isoindoline-1,3-dione is a derivative of isoindoline-1,3-dione . Isoindoline-1,3-dione derivatives, also known as phthalimides, are recognized as one of the most talented skeletons due to their diverse biological activities . They are neutral and hydrophobic, so they can pass through the living membrane in vivo .

Synthesis Analysis

Isoindolines and dioxoisoindolines have been synthesized using simple heating and relatively quick solventless reactions . They were then purified with a methodology as green as possible . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis

The common structure of isoindoline-1,3-dione derivatives is –CO–N– ®–CO– . The construction of nitrogen holding heterocyclic ring attached to isoindoline-1,3-diones has been established to display strong antifungal and antibacterial activities .Chemical Reactions Analysis

Isoindoline-1,3-dione derivatives have been synthesized by the condensation of a phthalic anhydride with primary amines . The benzannulation of tetraynes and imidazole derivatives in a green, waste-free transformation with a high atom economy yielded isoindoline-1,3-dione derivatives as the major product .科学研究应用

Catalyst-Free Synthesis

This compound may be used in catalyst-free synthesis processes to create derivatives for various applications. For example, a related study demonstrated a catalyst-free synthesis of derivatives using 2-aminothiazole .

Anticancer Activity

Isoindoline-1,3-dione derivatives have been investigated for their anticancer properties. They have shown potential in reducing cell viability in cancer cell lines, suggesting that our compound could be explored for similar therapeutic uses .

PI3K Inhibition

Compounds with an aminothiazole moiety have been suggested as strong PI3K inhibitors, which are important in cancer treatment due to their role in cell growth and survival .

Drug Design and Synthesis

The structural features of isoindoline-1,3-dione make it a candidate for drug design and synthesis, particularly in designing new molecules with potential biological activity .

Protein Homeostasis Disruption

Isoindoline derivatives can be used to disrupt protein homeostasis, which is a novel approach in developing therapeutics .

Molecular Docking Studies

Isoindoline compounds have been used in molecular docking studies to understand interactions with biological targets such as receptors, which could be relevant for drug discovery processes .

Catalyst-Free Synthesis Study Anticancer Activity Research PI3K Inhibition Study Protein Homeostasis Disruption Drug Design and Synthesis Overview Molecular Docking Studies

作用机制

Target of Action

The primary target of 2-(2-(2-Aminothiazol-5-yl)ethyl)isoindoline-1,3-dione is the human dopamine receptor D2 (hD2R) . This receptor plays a crucial role in the dopaminergic system, which is involved in several neurological processes including mood, reward, addiction, and fine motor control .

Mode of Action

2-(2-(2-Aminothiazol-5-yl)ethyl)isoindoline-1,3-dione interacts with hD2R at its allosteric binding site . The compound forms interactions with key amino acid residues in the receptor, which can modulate the receptor’s activity . The exact nature of these interactions and the resulting changes in receptor activity are subjects of ongoing research.

Pharmacokinetics

In silico analysis suggests that isoindolines, in general, have favorable properties as ligands of the dopamine receptor d2

Result of Action

The molecular and cellular effects of 2-(2-(2-Aminothiazol-5-yl)ethyl)isoindoline-1,3-dione’s action are still under investigation. Preliminary studies suggest that isoindolines may have potential therapeutic applications, possibly as antipsychotic agents . In a Parkinsonism mouse model, one isoindoline derivative showed promising results, reversing Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine .

安全和危害

未来方向

The findings provide a basis for further study to investigate the impact of additional alkylating imides on the survival of blood cancer cells, particularly against Raji cells . Isoindoline-1,3-dione derivatives have also shown potential as antipsychotic agents and in the treatment of Alzheimer’s disease , suggesting a wide range of potential applications in the future.

属性

IUPAC Name |

2-[2-(2-amino-1,3-thiazol-5-yl)ethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2S/c14-13-15-7-8(19-13)5-6-16-11(17)9-3-1-2-4-10(9)12(16)18/h1-4,7H,5-6H2,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNPILXRCRBMXCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CN=C(S3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60560135 |

Source

|

| Record name | 2-[2-(2-Amino-1,3-thiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(2-Aminothiazol-5-yl)ethyl)isoindoline-1,3-dione | |

CAS RN |

748738-32-1 |

Source

|

| Record name | 2-[2-(2-Amino-1,3-thiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/structure/B1316869.png)

![4-{[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/structure/B1316870.png)

![4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1316876.png)

acetic acid](/img/structure/B1316894.png)